1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea
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Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a nitroso group, a chloroethyl group, and a bicyclic heptane structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylamine and 2-chloroethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Nitrosation: The final step involves the nitrosation of the urea derivative using nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitroso group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted urea derivatives, amines, and oxidized nitroso compounds.
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ester derivatives
- N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2A,4A,6A,6B-tetrahydrocyclopenta[cd]pentalene-1-carboxamide
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea is unique due to its combination of a nitroso group and a chloroethyl group attached to a bicyclic heptane structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
14039-09-9 |
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Molecular Formula |
C13H22ClN3O2 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)urea |
InChI |
InChI=1S/C13H22ClN3O2/c1-12(2)9-4-5-13(12,3)10(8-9)15-11(18)17(16-19)7-6-14/h9-10H,4-8H2,1-3H3,(H,15,18) |
InChI Key |
PSVOVCYLWSNOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)N(CCCl)N=O)C)C |
Origin of Product |
United States |
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